1-(2-Fluoro-5-methoxyphenyl)ethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoro-5-methoxyphenyl)ethanone, while not directly studied in the provided papers, can be inferred from related compounds. For instance, the molecular structure and vibrational frequencies of similar compounds have been investigated using computational methods such as Gaussian09 software package, and the geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . The stability of these molecules arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis . The HOMO and LUMO analysis of these compounds is used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity .
Synthesis Analysis
Synthesis of related compounds has been achieved through various methods. For example, chalcone derivatives have been synthesized by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone under basic conditions, with the sonochemical method proving to be more efficient than the conventional method . Another study describes a 7-step procedure for the synthesis of enantiomerically pure diarylethanes, starting from a related diarylmethanone compound . These methods provide insights into potential synthetic routes for 1-(2-Fluoro-5-methoxyphenyl)ethanone.
Chemical Reactions Analysis
The reactivity of compounds similar to 1-(2-Fluoro-5-methoxyphenyl)ethanone can be deduced from their molecular structure analysis. The presence of electronegative groups such as the carbonyl group and fluorine atoms can make certain positions within the molecule more reactive . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating potential biological reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(2-Fluoro-5-methoxyphenyl)ethanone have been characterized using various analytical techniques. For instance, FTIR, NMR, and mass spectrometry have been used to characterize the synthesized compounds . The crystallinity and thermal stability of these compounds have also been evaluated using XRD, SEM, and TGA . These studies provide a foundation for understanding the properties of 1-(2-Fluoro-5-methoxyphenyl)ethanone.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of novel Schiff bases and pyrazole derivatives from 1-(2-Fluoro-5-methoxyphenyl)ethanone, which were then screened for antimicrobial activity. Compounds synthesized using this chemical as a precursor showed excellent antimicrobial properties against a variety of bacterial and fungal organisms, highlighting its potential in the development of new antimicrobial agents (Puthran et al., 2019); (Kumar et al., 2019); (Nagamani et al., 2018).
Solid-State Fluorescence
- Another study explored the tuning of solid-state fluorescence through the regulation of the arrangement of anthracene fluorophores, synthesized from a compound structurally related to 1-(2-Fluoro-5-methoxyphenyl)ethanone. This research provides insights into the design of fluorescent materials with potential applications in sensing and optical devices (Dong et al., 2012).
Synthesis Efficiency and Green Chemistry
- The efficacy of sonochemical methods over conventional synthesis techniques was highlighted in the synthesis of a chalcone derivative from 1-(2-Fluoro-5-methoxyphenyl)ethanone. This study demonstrates the advantages of ultrasonic energy in enhancing reaction rates and improving crystallinity, contributing to the principles of green chemistry (Jarag et al., 2011).
Intermediate in Herbicide Synthesis
- The compound has also been used as an intermediate in the synthesis of herbicides, showcasing its versatility and utility in agricultural chemistry. The detailed synthesis process and the optimization of reaction conditions were outlined, providing a pathway for the development of new herbicidal compounds (Yu, 2002).
Enantioselective Synthesis
- In pharmaceutical research, the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, using a related compound as the starting material, was explored. This process involves biocatalysts and highlights the importance of chirality in drug development and the potential of bioreduction strategies in achieving high enantiomeric excesses (ChemChemTech, 2022).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSVMRLQPHKYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542154 |
Source
|
Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methoxyphenyl)ethanone | |
CAS RN |
80309-38-2 |
Source
|
Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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